Benzo[d]thiazol-2-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Overview
Description
The compound “Benzo[d]thiazol-2-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to possess a variety of pharmacological properties, such as antioxidant, anti-inflammatory, anticancer, antiproliferative, antitumor, cytotoxic, and antibacterial activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, is characterized by the presence of a benzothiazolylamino group and various heteroaryl groups .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be efficiently synthesized via the Betti reaction . Moreover, they can undergo S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, or S-oxidation/S-F bond formation/SuFEx approach .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, one derivative, 1-((Benzo[d]thiazol-2-ylamino)(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)naphthalen-2-ol, is a white solid with a melting point of 184–186 °C .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including the compound , have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Proliferative Studies
Benzothiazole derivatives have been studied for their anti-proliferative properties . Most of the tested compounds exhibited high cytotoxicity . The most cytotoxic compounds were found to have IC50 values ranging from 0.18 to 0.32 µM against the HepG2 cell line .
Inhibitors of Pseudomonas aeruginosa Quorum Sensing System
Some benzothiazole derivatives have shown to bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds . This suggests that these compounds could be a good template for further drug development .
Anticancer Activity
Benzothiazole derivatives have been tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrated moderate to high activity . Some compounds were characterized by more potent activity than the standard drug .
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target proteins involved in the pathogenesis of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of bacteria, suggesting that they may interfere with bacterial cell processes
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit quorum sensing in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria that allows them to coordinate their behavior in response to changes in the population density . By inhibiting quorum sensing, these compounds can disrupt bacterial communication and thereby inhibit their ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the disruption of bacterial communication, which can lead to a decrease in the pathogenicity of the bacteria . This suggests that the compound could potentially be used as an antimicrobial agent.
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-2-27-15-7-5-9-17-18(15)23-21(29-17)25-12-10-24(11-13-25)20(26)19-22-14-6-3-4-8-16(14)28-19/h3-9H,2,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLCUCQSWTXIJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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